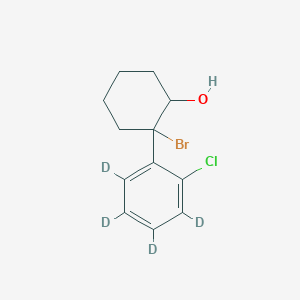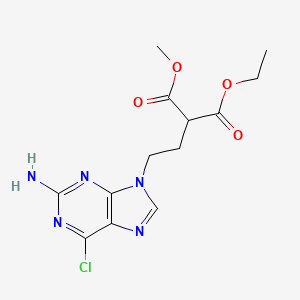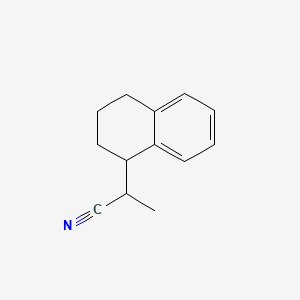
1,2,3,4-Tetrahydro-alpha-methyl-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-alpha-methyl-1-naphthaleneacetonitrile: is an organic compound with the molecular formula C14H15N . It is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and a nitrile group. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-alpha-methyl-1-naphthaleneacetonitrile can be synthesized through several methods. One common approach involves the hydrogenation of alpha-methyl-1-naphthaleneacetonitrile under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydro-alpha-methyl-1-naphthaleneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: 1,2,3,4-Tetrahydro-alpha-methyl-1-naphthaleneacetonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers explore its effects on different biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the manufacture of polymers, resins, and other high-performance materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-alpha-methyl-1-naphthaleneacetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical reactions, influencing cellular processes. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with an amine group instead of a nitrile group.
1,2,3,4-Tetrahydro-1,4-methanonaphthalene: A compound with a similar tetrahydro ring structure but different functional groups.
Uniqueness: 1,2,3,4-Tetrahydro-alpha-methyl-1-naphthaleneacetonitrile is unique due to its specific combination of a tetrahydro ring, a nitrile group, and an alpha-methyl substitution. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWGNKDCTWSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)



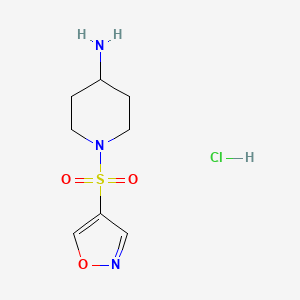
![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)
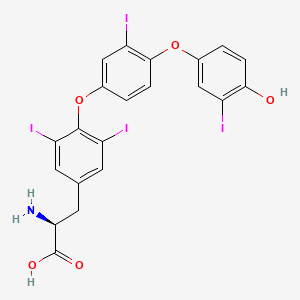
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)

